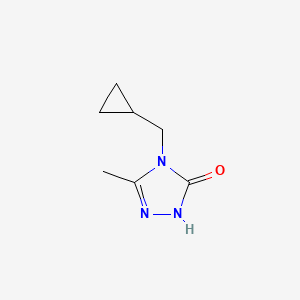

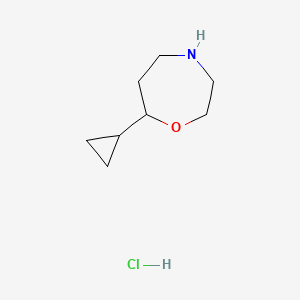

3-Cyclopropyl-5-fluoro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

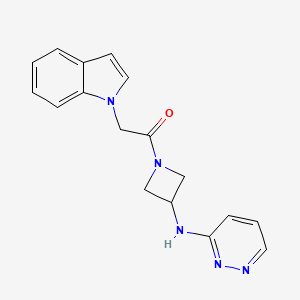

3-Cyclopropyl-5-fluoro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound featuring a benzene ring fused to a pyrazole ring. The presence of a cyclopropyl group attached to the third carbon of the indazole and a fluorine atom at the fifth position suggests potential for increased biological activity and could be of interest in pharmaceutical research.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach is the [3+2] cycloaddition of diazo compounds with arynes, followed by acyl migration to afford 1-acyl or 1-alkoxycarbonyl indazoles selectively . Another method involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which rapidly produces N(1)-C(3) disubstituted indazoles . Although these methods do not directly describe the synthesis of 3-Cyclopropyl-5-fluoro-1H-indazole, they provide a foundation for synthesizing substituted indazoles that could be adapted to include the specific cyclopropyl and fluoro substituents.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the arrangement of atoms within the fused benzene and pyrazole rings. The substitution of the indazole core with various groups can significantly influence the molecule's electronic properties and conformation. For instance, the crystal and molecular structures of related triazole derivatives have been studied, revealing the impact of substituents on the electron density distribution and molecular geometry . These insights are valuable for understanding the structure of 3-Cyclopropyl-5-fluoro-1H-indazole, although direct structural data for this compound is not provided.

Chemical Reactions Analysis

Indazole derivatives participate in a variety of chemical reactions. The presence of a fluorine atom can influence the reactivity of the compound due to its electronegativity and ability to stabilize adjacent positive charges. Cyclopropyl groups can also impart unique reactivity due to ring strain and the potential for ring-opening reactions. While the provided papers do not detail reactions specific to 3-Cyclopropyl-5-fluoro-1H-indazole, they do discuss the reactivity of related structures, such as the formation of oxazoles from cyclopropane derivatives and the synthesis of triazoles, which share the azole core with indazoles .

Physical and Chemical Properties Analysis

科学的研究の応用

Organic Fluorophores Development

One significant application of 3-Cyclopropyl-5-fluoro-1H-indazole involves the development of organic fluorophores. The palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles with electron-rich heteroarenes yields biheteroaryl fluorophores with tunable emissions and high quantum yields. These Indazo-Fluors demonstrate potential in near-infrared (NIR) fluorescence for in vivo imaging, particularly for mitochondria within living cells, due to their superior photostability and low cytotoxicity (Yangyang Cheng et al., 2016).

Antitumor Activity

Another research area focuses on the antitumor activity of indazole derivatives. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide demonstrates effective inhibition against several cancer cell lines, including HT-29, K562, and MKN45. Its structure and antitumor efficacy have been thoroughly analyzed through single-crystal X-ray analysis, DFT, and Hirshfeld surface analysis (Jiu-Fu Lu et al., 2020).

Chemical Sensing and Imaging

The compound also finds application in chemical sensing and imaging. For example, strain-promoted click chemistry involving azidopurine and azidopyrimidine nucleosides with cyclooctynes forms fluorescent triazole products. These derivatives, particularly when attached to the indazole structure, allow for the direct imaging of cancer cells without additional fluorogenic reporters, highlighting its utility in tracking signaling events inside living cells (Jessica Zayas et al., 2015).

Cyclin-Dependent Kinase Inhibition

Research on 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues, including indazole derivatives, has shown potent and selective inhibitory activity against cyclin-dependent kinases (CDKs), with significant implications for the treatment of various cancers. These compounds have demonstrated both in vitro and in vivo efficacy in tumor inhibition, showcasing the therapeutic potential of indazole derivatives in cancer treatment (R. Lin et al., 2005).

Metabolic Profiling

Indazole derivatives, including those with fluorine substitutions, are explored for their metabolic profiles. For instance, pentylindole/pentylindazole synthetic cannabinoids and their 5-fluoro analogs exhibit distinct metabolic pathways, with the fluorinated versions producing unique metabolites that are useful for forensic and toxicological analysis (A. Wohlfarth et al., 2015).

Safety And Hazards

The safety data sheet for “5-Fluoro-1H-indazole” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . The future research directions could involve developing more efficient synthesis methods and exploring the biological activities of newly synthesized indazole derivatives .

特性

IUPAC Name |

3-cyclopropyl-5-fluoro-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOASDBGERBMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-fluoro-1H-indazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)